Enantiomeric Purity Head-to-Head: (1R,3S)-Monoester vs. Racemic Mixture and Opposite Enantiomer
The defining advantage of the (1R,3S)-monomethyl ester is its proven high optical purity. The patented enzymatic desymmetrization process yields the (1R,3S)-monomethyl ester with >90% enantiomeric excess (ee) [1]. In contrast, the racemic mixture (CAS 25090-39-5) possesses 0% ee. The (1S,3R)-enantiomer, theoretically achievable but not the primary enzymatic product using lipase AY-30 from Candida rugosa, would constitute the other enantiomer. For any downstream chiral coupling, a minimum of >90% ee is required to avoid diastereomer contamination, which this target compound meets and generic products do not [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >90% ee |
| Comparator Or Baseline | Racemic mixture (cis-1,3-cyclohexanedicarboxylic acid monomethyl ester, CAS 25090-39-5): 0% ee; (1S,3R)-isomer: typically <10% ee in product mixtures when (1R,3S) is desired |
| Quantified Difference | Absolute ee difference of >90% vs. racemic baseline |
| Conditions | Enzymatic desymmetrization of dimethyl cis-1,3-cyclohexanedicarboxylate using Candida rugosa lipase AY-30 in pH 7 phosphate buffer [1]. |
Why This Matters
This >90% ee threshold is essential for building chiral pharmaceutical intermediates where stereochemical purity directly translates to biological efficacy and regulatory compliance.
- [1] US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Inventors: Neil W. Boaz, assigned to Eastman Chemical Company. Patented April 3, 2001. View Source
